molecular formula C24H25N7O4 B6548431 1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4,5-trimethoxybenzoyl)piperazine CAS No. 946344-47-4

1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4,5-trimethoxybenzoyl)piperazine

Cat. No.: B6548431
CAS No.: 946344-47-4
M. Wt: 475.5 g/mol
InChI Key: XKMJFWSEKNSHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4,5-trimethoxybenzoyl)piperazine is a synthetic small molecule characterized by a triazolo[4,5-d]pyrimidine core. This heterocyclic scaffold is substituted at position 3 with a phenyl group and at position 7 with a piperazine moiety bearing a 3,4,5-trimethoxybenzoyl group. The triazolopyrimidine core is known for its versatility in medicinal chemistry, often serving as a bioisostere for purine bases, enabling interactions with enzymes or receptors such as kinases, adenosine receptors, or cannabinoid receptors . The 3,4,5-trimethoxybenzoyl substituent likely enhances lipophilicity and modulates binding affinity to hydrophobic pockets in target proteins.

Properties

IUPAC Name

[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O4/c1-33-18-13-16(14-19(34-2)21(18)35-3)24(32)30-11-9-29(10-12-30)22-20-23(26-15-25-22)31(28-27-20)17-7-5-4-6-8-17/h4-8,13-15H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMJFWSEKNSHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4,5-trimethoxybenzoyl)piperazine is a complex heterocyclic compound that has drawn attention for its potential biological activities. This compound combines a triazolopyrimidine core with a piperazine moiety and is structurally related to known pharmacological agents. The exploration of its biological activity is critical for understanding its therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Triazolopyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors such as phenyl azides and pyrimidine derivatives.
  • Introduction of the Piperazine Ring : The piperazine ring is introduced via nucleophilic substitution reactions.
  • Acylation : The final step often involves acylation with 3,4,5-trimethoxybenzoyl chloride to yield the target compound.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These interactions can modulate the activity of enzymes or receptors involved in various signaling pathways.

Antiplatelet Activity

Research indicates that compounds related to triazolopyrimidines exhibit significant antiplatelet activity. For instance, ticagrelor and its analogs have been shown to inhibit platelet aggregation by acting on the P2Y12 receptor for ADP in a noncompetitive manner . The specific compound may share similar mechanisms due to its structural resemblance.

Antibacterial Activity

Some studies have explored the antibacterial properties of triazolopyrimidine derivatives. For example, certain ticagrelor analogs demonstrated bactericidal activity against gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) . However, it is noted that the relationship between antiplatelet and antibacterial activities may not be directly correlated.

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds structurally related to this compound:

StudyFindings
Investigated ticagrelor analogs revealing significant antiplatelet activity but variable antibacterial effects.
Reported on similar triazolopyrimidine compounds exhibiting cytotoxicity against cancer cell lines with IC50 values ranging from 45–97 nM.
Discussed the anti-thrombotic potential of triazolo[4,5-d]pyrimidines highlighting their role in inhibiting platelet aggregation.

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C20H22N6O4
  • Molecular Weight : 398.43 g/mol

Structural Features

The compound features a triazolo-pyrimidine core linked to a piperazine moiety and a trimethoxybenzoyl group. This unique structure is hypothesized to contribute to its biological activity.

Anti-thrombotic Properties

Research indicates that triazolo[4,5-d]pyrimidine derivatives exhibit significant anti-thrombotic activity. These compounds act as antagonists of the P2Y12 receptor, which plays a crucial role in platelet aggregation and thrombus formation. The inhibition of this receptor can prevent thrombotic events such as myocardial infarction and stroke .

Anticancer Activity

Recent studies have explored the potential of triazolo[4,5-d]pyrimidine derivatives in oncology. These compounds have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The specific pathways involved may include modulation of cell cycle regulators and apoptosis-inducing factors .

Antimicrobial Activity

Triazolo[4,5-d]pyrimidines have also been investigated for their antimicrobial properties. Certain derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Case Study 1: Anti-thrombotic Efficacy

In a study published in Circulation, researchers evaluated the efficacy of triazolo[4,5-d]pyrimidine derivatives in preventing arterial thrombosis in animal models. The results indicated a significant reduction in thrombus size and improved blood flow restoration post-intervention .

Case Study 2: Anticancer Activity

A study conducted on various cancer cell lines revealed that compounds featuring the triazolo[4,5-d]pyrimidine scaffold exhibited IC50 values in the low micromolar range against breast and lung cancer cells. Mechanistic studies suggested that these compounds induce apoptosis via mitochondrial pathways .

Case Study 3: Antimicrobial Screening

A series of triazolo[4,5-d]pyrimidine derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Some derivatives showed promising results with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo[4,5-d]pyrimidine scaffold is widely utilized in drug discovery. Below is a detailed comparison of the target compound with structurally or functionally related derivatives:

Structural and Functional Analogues

Compound Name / ID Key Substituents Target/Activity Pharmacological Data References
Target Compound 3-phenyl, 7-(4-(3,4,5-trimethoxybenzoyl)piperazine) Unknown (putative kinase or GPCR modulator) No explicit data provided; inferred lipophilicity from substituents. -
RG7774 5-tert-butyl, 3-[(1-methyl-1H-tetrazol-5-yl)methyl], 7-(pyrrolidin-3-ol) Cannabinoid CB2 receptor agonist High selectivity for CB2 over CB1; potential for treating retinal diseases.
VAS2870 3-benzyl, 7-yl sulfide, 1,3-benzoxazol-2-yl NADPH oxidase inhibitor Inhibits ROS production; studied in cardiovascular and inflammatory pathologies.
SC241 3-(2-bromo-4-isopropyl-phenyl), 7-bis(2-methoxyethyl)amine Undisclosed (CNS applications implied) Structural data available; pharmacological profile not detailed.
Compound from 3-benzyl, 7-piperazine dihydrochloride Unknown Purity: 95%; molecular weight 295.28 g/mol; potential solubility advantages.
Compound 15 () 3-(2-(1H-indol-3-yl)ethyl), 5-propylthio, 7-ethane-1,2-diamine Undisclosed (anticancer or kinase inhibition inferred) HR-MS confirmed; yield 69%; no explicit activity data.
1-[4-(3-Benzyl-5-phenyl-...-yl)phenyl]-urea 3-benzyl, 5-phenyl, 7-(4-ureido-phenyl) Adenosine A2A receptor allosteric modulator Modulates antagonist binding; potential for neurodegenerative disease therapy.

Key Comparative Insights

Substituent-Driven Selectivity :

  • The target compound ’s 3,4,5-trimethoxybenzoyl group distinguishes it from analogs like RG7774 (tetrazolylmethyl) or VAS2870 (benzoxazolyl sulfide). This substituent may confer enhanced interaction with aromatic residues in target proteins, similar to the trimethoxyphenyl motif in colchicine (a tubulin inhibitor) .
  • RG7774 ’s tetrazolylmethyl group contributes to CB2 receptor selectivity, avoiding psychotropic CB1 effects .

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step functionalization of the triazolopyrimidine core, akin to RG7774’s 8-step route starting from benzyl chloride . Piperazine acylation (e.g., with 3,4,5-trimethoxybenzoyl chloride) is a plausible final step, mirroring methods in .

Pharmacological Potential: VAS2870 and SC241 highlight the scaffold’s adaptability to diverse targets (NADPH oxidase vs. CNS receptors). The target compound’s trimethoxybenzoyl-piperazine moiety suggests kinase or GPCR modulation, akin to urea derivatives in targeting adenosine A2A receptors .

Physicochemical Properties :

  • The dihydrochloride salt in ’s compound improves solubility, whereas the target compound’s neutral trimethoxybenzoyl group may enhance membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.